1-(4-Carboxyphenyl)-2-methyl piperazine
Description
1-(4-Carboxyphenyl)-2-methyl piperazine is a phenylpiperazine derivative characterized by a para-carboxyphenyl group attached to the piperazine ring and a methyl substituent at the 2-position of the piperazine.
Properties
CAS No. |
1131623-00-1 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(2-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-13-6-7-14(9)11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
InChI Key |
XLMMHXGFJVDFHC-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Differences :
- Polarity : The carboxyphenyl group increases hydrophilicity compared to TFMPP (CF₃) and mCPP (Cl), which may reduce blood-brain barrier penetration.
Pharmacological Activity
Mechanistic Insights :
- The carboxyphenyl group may shift receptor selectivity toward peripheral targets (e.g., inflammatory or cardiovascular receptors) rather than CNS serotonin receptors.
- Methyl substitution on piperazine could modulate selectivity, as seen in 2-methoxyphenyl derivatives with enhanced α1-adrenoceptor binding .
Reactivity :
- The carboxyphenyl group may undergo oxidative transformation at the piperazine ring, similar to fluoroquinolone degradation by MnO₂ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Carboxyphenyl)-2-methyl piperazine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a piperazine core and introduce substituents via nucleophilic substitution or coupling reactions. For example, attach the 4-carboxyphenyl group using a Buchwald-Hartwig amination or Ullmann coupling under controlled temperatures (80–120°C) .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/Cu for coupling) to improve yield. Monitor purity via TLC or HPLC .
- Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the 2-methyl group on piperazine will show distinct splitting patterns at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~ 263.3) and detect impurities .
- X-ray Crystallography : Resolve 3D conformation to analyze intramolecular interactions (e.g., hydrogen bonding between carboxy and piperazine groups) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Target Selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT or dopamine D receptors) .
- In Vitro Assays : Use radioligand binding assays (IC determination) or cell-based models (e.g., cAMP inhibition for GPCR activity) .
- Dose Range : Test 0.1–100 µM concentrations to identify therapeutic windows and cytotoxicity (via MTT assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve pharmacological efficacy?
- Methodology :
- Substituent Variation : Modify the carboxyphenyl group (e.g., replace with sulfonamide or trifluoroethyl) to assess impact on receptor binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin transporters) .
- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and BBB permeability via PAMPA assays .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Source Analysis : Compare assay conditions (e.g., pH, serum proteins) that may alter compound stability or receptor affinity .
- Meta-Analysis : Aggregate data from similar piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) to identify trends in substituent effects .
- In Vivo Validation : Replicate conflicting results in animal models (e.g., rodent behavioral assays for psychoactivity) .
Q. How does the compound’s stability under physiological conditions impact experimental outcomes?
- Methodology :
- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to assess degradation pathways (HPLC monitoring) .
- Temperature Sensitivity : Store samples at -80°C vs. 25°C and compare degradation rates via LC-MS .
- Chelation Effects : Test interactions with divalent cations (e.g., Mg) that may precipitate the compound in buffer systems .
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